molecular formula C22H24BrClN2O3 B14797442 Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B14797442
M. Wt: 479.8 g/mol
InChI Key: CDNGZMNVXBBLCE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with tert-butyl, bromobenzoyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group, and finally the bromobenzoyl and chlorophenyl groups are added through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromobenzoyl group to a benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate
  • Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate
  • 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity patterns. The presence of both bromobenzoyl and chlorophenyl groups, along with the tert-butyl group, makes it distinct from other similar compounds, potentially leading to unique applications and interactions in various fields.

Properties

Molecular Formula

C22H24BrClN2O3

Molecular Weight

479.8 g/mol

IUPAC Name

tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C22H24BrClN2O3/c1-22(2,3)29-21(28)25-12-13-26(20(27)16-4-8-17(23)9-5-16)19(14-25)15-6-10-18(24)11-7-15/h4-11,19H,12-14H2,1-3H3

InChI Key

CDNGZMNVXBBLCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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